molecular formula C17H19FN2OS B2967096 N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide CAS No. 1286727-96-5

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Cat. No. B2967096
CAS RN: 1286727-96-5
M. Wt: 318.41
InChI Key: MPVOMNFDBKTVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19FN2OS and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis for Opioid Agonists Development

Research has shown the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, aiming to develop potent opioid kappa agonists. Conformational analysis was used to identify compounds with potential kappa agonist properties, leading to the discovery of compounds with significant in vitro and in vivo analgesic effects. These studies highlight the importance of conformational flexibility and its impact on biological activity, suggesting potential research applications of similar compounds in developing novel analgesics (Costello et al., 1991).

Antitumor and Antimicrobial Applications

A study on polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors demonstrated significant antitumor activities against various human cancer cell lines. This suggests potential applications in cancer research and therapy, highlighting the compound's role in synthesizing heterocyclic derivatives with antiproliferative properties (Shams et al., 2010). Additionally, novel heterocyclic compounds incorporating sulfamoyl moiety were synthesized for antimicrobial applications, indicating the versatility of similar compounds in developing new antimicrobial agents (Darwish et al., 2014).

Cyclopropane Units in Conformational Restriction

The design and synthesis of conformationally restricted analogues of biologically active compounds, using cyclopropane units to improve activity, suggest applications in modifying the structural conformation of similar compounds to enhance their biological efficacy. This approach can be applied to explore the biological activities of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide by restricting its conformation (Kazuta et al., 2002).

PI3K/mTOR Inhibition for Cancer Therapy

Investigations into 6,5-heterocycles as alternatives for benzothiazole rings in PI3Kα and mTOR inhibitors demonstrate the compound's potential application in cancer therapy. By reducing metabolic deacetylation, similar modifications in N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide could lead to the development of potent and efficacious inhibitors of PI3Kα and mTOR, offering a new avenue for cancer treatment (Stec et al., 2011).

properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-19-10-2-3-15(19)11-20(14-6-7-14)17(21)12-22-16-8-4-13(18)5-9-16/h2-5,8-10,14H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVOMNFDBKTVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.